molecular formula C10H11N11O2 B14454525 3',5'-Diazido-3',5'-dideoxyadenosine CAS No. 75252-19-6

3',5'-Diazido-3',5'-dideoxyadenosine

Cat. No.: B14454525
CAS No.: 75252-19-6
M. Wt: 317.27 g/mol
InChI Key: AEYFAIYHMCCWBR-QYYRPYCUSA-N
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Description

3’,5’-Diazido-3’,5’-dideoxyadenosine is a chemical compound that belongs to the class of nucleoside analogs It is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Diazido-3’,5’-dideoxyadenosine typically involves the substitution of hydroxyl groups at the 3’ and 5’ positions of adenosine with azido groups. One common method involves the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydroxyl groups .

Industrial Production Methods

Industrial production of 3’,5’-Diazido-3’,5’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Diazido-3’,5’-dideoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen and Palladium Catalysts: Used for the reduction of azido groups to amino groups.

Major Products Formed

    3’,5’-Diamino-3’,5’-dideoxyadenosine: Formed by the reduction of azido groups to amino groups.

Scientific Research Applications

3’,5’-Diazido-3’,5’-dideoxyadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Diazido-3’,5’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processesThis property makes it useful in studying molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Diamino-3’,5’-dideoxyadenosine
  • 3’,5’-Diiodo-3’,5’-dideoxyadenosine

Uniqueness

3’,5’-Diazido-3’,5’-dideoxyadenosine is unique due to the presence of azido groups, which confer distinct reactivity and functionalization potential. This makes it particularly valuable in applications requiring bioorthogonal chemistry and selective labeling .

Properties

CAS No.

75252-19-6

Molecular Formula

C10H11N11O2

Molecular Weight

317.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-azido-5-(azidomethyl)oxolan-3-ol

InChI

InChI=1S/C10H11N11O2/c11-8-6-9(15-2-14-8)21(3-16-6)10-7(22)5(18-20-13)4(23-10)1-17-19-12/h2-5,7,10,22H,1H2,(H2,11,14,15)/t4-,5-,7-,10-/m1/s1

InChI Key

AEYFAIYHMCCWBR-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])N=[N+]=[N-])O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])N=[N+]=[N-])O)N

Origin of Product

United States

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